molecular formula C11H17N3O4S B7097847 methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate

methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate

Cat. No.: B7097847
M. Wt: 287.34 g/mol
InChI Key: JVXMPQZIPFWUTR-UHFFFAOYSA-N
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Description

Methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a carboxylate group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The introduction of the sulfamoyl group can be achieved through sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide. The final step involves esterification to introduce the carboxylate group, often using methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including heating or the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

Methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfamoyl group can form strong interactions with amino acid residues in the enzyme, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
  • Methyl 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylate

Uniqueness

Methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopropylethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities compared to similar compounds.

Properties

IUPAC Name

methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-7(8-4-5-8)14(2)19(16,17)10-6-9(12-13-10)11(15)18-3/h6-8H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXMPQZIPFWUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)S(=O)(=O)C2=CC(=NN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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